Agn-PC-01A9DW
Overview
Description
Agn-PC-01A9DW is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Agn-PC-01A9DW is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer growth. It also has the ability to cross the blood-brain barrier, which makes it a potential candidate for treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Agn-PC-01A9DW has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the body, which can help in the treatment of inflammatory diseases such as arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using Agn-PC-01A9DW in lab experiments is that it has been extensively studied for its potential therapeutic applications. This means that there is a wealth of information available on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, one of the limitations of using Agn-PC-01A9DW in lab experiments is that it is a relatively new compound, and there is still much that is not fully understood about its properties.
Future Directions
There are several future directions for research on Agn-PC-01A9DW. One direction is to further study its potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is to study its potential side effects and toxicity in humans. Additionally, researchers could explore the possibility of modifying the structure of Agn-PC-01A9DW to improve its efficacy and reduce any potential side effects. Overall, Agn-PC-01A9DW is an exciting compound with significant potential for therapeutic applications, and further research is needed to fully understand its properties.
Scientific Research Applications
The potential therapeutic applications of Agn-PC-01A9DW have been extensively studied in scientific research. This compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
ethyl 4'a-methylspiro[1,3-dioxolane-2,5'-2,3,4,6,7,8-hexahydronaphthalene]-1'-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-3-18-14(17)12-6-4-8-15(2)13(12)7-5-9-16(15)19-10-11-20-16/h3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTALDVPYAXMAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC3(C2(CCC1)C)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456323 | |
Record name | AGN-PC-01A9DW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4'a-methylspiro[1,3-dioxolane-2,5'-2,3,4,6,7,8-hexahydronaphthalene]-1'-carboxylate | |
CAS RN |
1173664-74-8 | |
Record name | AGN-PC-01A9DW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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